Norclostebol

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le norclostebol est synthétisé à partir de la nandrolone par un processus de chloration. Ce processus nécessite généralement l'utilisation d'agents chlorants tels que le chlorure de thionyle ou le pentachlorure de phosphore dans des conditions contrôlées .

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des techniques de chloration similaires. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie .

Types de réactions :

Réduction : Les réactions de réduction peuvent convertir le groupe cétone en un groupe hydroxyle.

Substitution : L'atome de chlore dans le this compound peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.

Principaux produits :

Oxydation : Formation de la 4-chloro-19-nortestostérone cétone.

Réduction : Régénération du groupe hydroxyle.

Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé de référence dans les études de chimie des stéroïdes.

Biologie : Étudié pour ses effets sur la croissance et le développement musculaire.

Industrie : Utilisé en médecine vétérinaire pour favoriser la croissance du bétail.

5. Mécanisme d'action

Le this compound exerce ses effets en se liant aux récepteurs des androgènes dans les tissus cibles . Cette liaison active le récepteur, entraînant des changements dans l'expression génique qui favorisent les effets anabolisants tels que l'augmentation de la synthèse protéique et la croissance musculaire . Les voies moléculaires impliquées comprennent l'activation de la voie de signalisation du récepteur des androgènes .

Composés similaires :

Testostérone : Le composé parent à partir duquel le this compound est dérivé.

Nandrolone : Un autre stéroïde anabolisant aux propriétés similaires.

Clostebol : Un composé étroitement apparenté avec une structure similaire.

Unicité : Le this compound est unique en raison de sa substitution en position 4 par un chlore, ce qui augmente sa puissance anabolisante tout en réduisant ses effets androgènes . Cela le rend plus efficace pour favoriser la croissance musculaire avec moins d'effets secondaires par rapport aux autres stéroïdes anabolisants .

Applications De Recherche Scientifique

Norclostebol has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in steroid chemistry studies.

Biology: Investigated for its effects on muscle growth and development.

Medicine: Explored for potential therapeutic uses in conditions requiring anabolic effects.

Industry: Used in veterinary medicine for promoting growth in livestock.

Mécanisme D'action

Norclostebol exerts its effects by binding to androgen receptors in target tissues . This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth . The molecular pathways involved include the activation of the androgen receptor signaling pathway .

Comparaison Avec Des Composés Similaires

Testosterone: The parent compound from which norclostebol is derived.

Nandrolone: Another anabolic steroid with similar properties.

Clostebol: A closely related compound with a similar structure.

Uniqueness: this compound is unique due to its 4-chloro substitution, which enhances its anabolic potency while reducing its androgenic effects . This makes it more effective for promoting muscle growth with fewer side effects compared to other anabolic steroids .

Propriétés

IUPAC Name |

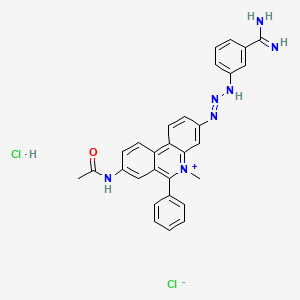

(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h10-12,14,16,21H,2-9H2,1H3/t10-,11-,12-,14+,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDDFAQVVGFDJP-YGRHGMIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@H]34)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016377 | |

| Record name | Norclostebol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13583-21-6 | |

| Record name | Norclostebol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13583-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norclostebol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013583216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norclostebol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORCLOSTEBOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI1001O2DI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT](/img/structure/B1679784.png)